molecular formula C10H8N2O2 B1586246 2-Methyl-1,8-naphthyridine-3-carboxylic acid CAS No. 387350-60-9

2-Methyl-1,8-naphthyridine-3-carboxylic acid

Cat. No. B1586246
M. Wt: 188.18 g/mol
InChI Key: STQOBEMCYUGNTL-UHFFFAOYSA-N
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Description

2-Methyl-1,8-naphthyridine-3-carboxylic acid (MNPCA) is a heterocyclic compound that is widely used in organic synthesis and pharmaceuticals. MNPCA has been studied extensively due to its potential applications in medicinal chemistry, as well as its ability to form stable complexes with transition metals.

Scientific Research Applications

  • Chemistry and Synthesis

    • 2-Methyl-1,8-naphthyridine-3-carboxylic acid is a chemical compound with the molecular formula C10H8N2O2 .
    • The synthesis of 1,8-naphthyridines, including compounds similar to 2-Methyl-1,8-naphthyridine-3-carboxylic acid, has been a topic of interest in recent years . Methods include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .
  • Biological Activities

    • Carboxylic acids with 1,8-naphthyridine moiety are well reported as antibacterial agents . 7-Substituted 1-ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids and 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters, carbonitriles, and carboxamides have displayed in vivo antibacterial activity .
    • Enoxacin, nalidixic acid, and trovafloxacin are 1,8-naphthyridine derivatives with antibacterial properties related to the fluoroquinolones .
  • Materials Science

    • This class of heterocycles finds use as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems .
  • Pharmaceuticals

    • 2-Methyl-1,8-naphthyridine-3-carboxylic acid is a compound that can be used in the synthesis of various pharmaceuticals . It’s often used as a building block in the synthesis of more complex molecules .
  • Monohydrate Form

    • There is a monohydrate form of 2-Methyl-1,8-naphthyridine-3-carboxylic acid . This form of the compound might have different properties and could potentially be used in different applications .
  • Chemical Industry
    • 2-Methyl-1,8-naphthyridine-3-carboxylic acid is a compound that can be used in the chemical industry . It’s often used as a building block in the synthesis of more complex molecules .

properties

IUPAC Name

2-methyl-1,8-naphthyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-6-8(10(13)14)5-7-3-2-4-11-9(7)12-6/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQOBEMCYUGNTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=CC=NC2=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371695
Record name 2-methyl-1,8-naphthyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1,8-naphthyridine-3-carboxylic acid

CAS RN

387350-60-9
Record name 2-methyl-1,8-naphthyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-1,8-naphthyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
HS Rani, K Mogilaiah, JS Rao… - Indian Journal of …, 1996 - experts.umn.edu
2-Methyl-1, 8-naphthyridine-3-carboxylic acid hydrazide 2 on reaction with CS 2 in the presence of KOH affords 5-mercapto-2-(2′-methyl-1′, 8′-naphthyridin-3′-yl)-1, 3, 4-…
Number of citations: 11 experts.umn.edu
B Pittala, SR Dachepally, S Kethireddy… - Materials Today …, 2023 - Elsevier
A series of 1,8-Naphthyridines were synthesized from the starting material, 2-Aminonicotinaldehyde (also called as 2-amino- Pyridine-3- carbox aldehyde) through Friedlander …
Number of citations: 2 www.sciencedirect.com
VD Dyachenko, SV Roman - Selected method for synthesis and …, 2002 - academia.edu
In last two decades, permanently growing interest in naphthyridines (pyrido-pyridines) has been due to a wide spectrum of their biological activity [1–3]. Antibiotics of this group are …
Number of citations: 1 www.academia.edu
VP Litvinov - Russian chemical reviews, 2004 - pubs.rsc.org
LITVI_EP 637..669 Page 1 Abstract. Data on the synthetic methods, reactivities, biological activities and other practically important properties of 1,8-naphthyridine derivatives published …
Number of citations: 76 pubs.rsc.org
B Chandrasekhar - Journal of Sulfur Chemistry, 2012 - Taylor & Francis
This review describes the reactions of β-mercaptoalkanoic acids as building blocks for the synthesis of polyfunctionalized thiazolidinones with pharmacological interest. Annelated …
Number of citations: 12 www.tandfonline.com
HG Lazcano-Ramírez, R Gamboa-Becerra… - Genes, 2021 - mdpi.com
Transcription factors are important regulators of gene expression. They can orchestrate the activation or repression of hundreds or thousands of genes and control diverse processes in …
Number of citations: 3 www.mdpi.com
T Saha - 2004 - lib.buet.ac.bd
1.4 Review of the earlier research work on spiro compound of isatin 1.5 Economic Importance of Isatin and its Derivatives a. Enzyme like molecules b. As dyeing agents c. Physiological …
Number of citations: 1 lib.buet.ac.bd
YR Girbane - 2007 - search.proquest.com
SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NOVEL DERIVATIVES OF 1,2,4- TRIAZOLES MASTER OF PHARMACY Page 1 SYNTHESIS AND BIOLOGICAL ACTIVITY OF …
Number of citations: 0 search.proquest.com

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